Antioxidant agent-13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antioxidant Agent-13 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Antioxidans-13 umfasst in der Regel eine Reihe chemischer Reaktionen, die darauf ausgelegt sind, bestimmte funktionelle Gruppen einzuführen, die seine antioxidativen Eigenschaften verbessern. Zu den gängigen synthetischen Wegen gehören:

Oxidations-Reduktions-Reaktionen: Diese Reaktionen werden verwendet, um Hydroxylgruppen einzuführen, die für die antioxidative Aktivität der Verbindung entscheidend sind.

Substitutionsreaktionen: Halogenierungs- und Nitrierungsreaktionen werden oft eingesetzt, um die aromatische Ringstruktur zu modifizieren und so die Stabilität und Reaktivität der Verbindung zu verbessern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Antioxidans-13 umfasst die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie:

Katalytische Hydrierung: Diese Methode wird verwendet, um Zwischenverbindungen zum gewünschten Antioxidans zu reduzieren.

Lösungsmittelextraktion: Diese Technik wird eingesetzt, um das Endprodukt zu reinigen und sicherzustellen, dass es die industriellen Standards für den Einsatz in verschiedenen Anwendungen erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Antioxidans-13 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann Elektronen abgeben, um freie Radikale zu neutralisieren und so oxidativen Schaden zu verhindern.

Reduktion: Es kann auch als Reduktionsmittel wirken und reaktive Sauerstoffspezies in weniger schädliche Moleküle umwandeln.

Substitution: Die aromatische Ringstruktur von Antioxidans-13 ermöglicht verschiedene Substitutionsreaktionen, die seine chemischen Eigenschaften verändern können.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid und Kaliumpermanganat werden häufig verwendet, um Antioxidans-13 zu oxidieren.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden in Reduktionsreaktionen eingesetzt.

Katalysatoren: Übergangsmetallkatalysatoren wie Palladium und Platin werden häufig eingesetzt, um diese Reaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene hydroxylierte und halogenierte Derivate von Antioxidans-13, die verbesserte antioxidative Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

Antioxidans-13 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen der antioxidativen Aktivität zu untersuchen und neue Antioxidantien zu entwickeln.

Biologie: Die Verbindung wird in Studien eingesetzt, die die Rolle von Antioxidantien in zellulären Prozessen und der Krankheitsvorbeugung untersuchen.

Medizin: Antioxidans-13 wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen untersucht, die mit oxidativem Stress verbunden sind, wie z. B. Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen.

Industrie: Es wird bei der Formulierung von Kosmetika, Lebensmittelkonservierungsmitteln und Materialien eingesetzt, die vor oxidativem Abbau geschützt werden müssen.

5. Wirkmechanismus

Der Wirkmechanismus von Antioxidans-13 umfasst mehrere Wege:

Elektronenspende: Die Verbindung spendet Elektronen, um freie Radikale zu neutralisieren und so oxidativen Schaden an Zellen zu verhindern.

Metallchelatisierung: Es kann an Übergangsmetalle binden und deren Verfügbarkeit für die Teilnahme an oxidativen Reaktionen reduzieren.

Enzymmodulation: Antioxidans-13 kann die Aktivität von antioxidativen Enzymen wie Superoxiddismutase und Katalase modulieren und so die natürlichen Abwehrmechanismen des Körpers gegen oxidativen Stress verbessern.

Wirkmechanismus

The mechanism of action of Antioxidant Agent-13 involves several pathways:

Electron Donation: The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

Metal Chelation: It can bind to transition metals, reducing their availability to participate in oxidative reactions.

Enzyme Modulation: this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing the body’s natural defense mechanisms against oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Antioxidans-13 ist im Vergleich zu anderen antioxidativen Verbindungen aufgrund seiner spezifischen chemischen Struktur und Reaktivität einzigartig. Zu ähnlichen Verbindungen gehören:

Vitamin C (Ascorbinsäure): Bekannt für seine starken antioxidativen Eigenschaften, wirkt Vitamin C in erster Linie durch Elektronenspende und Metallchelatisierung.

Vitamin E (Tocopherol): Dieses fettlösliche Antioxidans schützt Zellmembranen vor oxidativem Schaden, indem es freie Radikale mit Wasserstoffatomen versorgt.

Polyphenole: Polyphenole, die in verschiedenen Pflanzen vorkommen, zeigen antioxidative Aktivität durch verschiedene Mechanismen, darunter Elektronenspende und Metallchelatisierung.

Eigenschaften

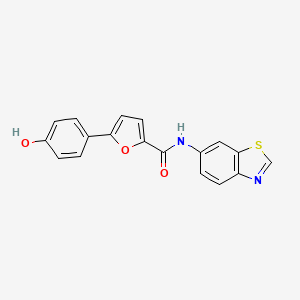

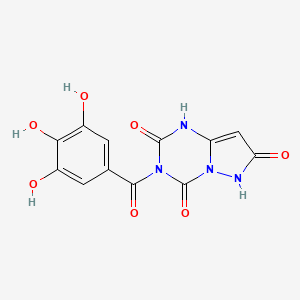

Molekularformel |

C12H8N4O7 |

|---|---|

Molekulargewicht |

320.21 g/mol |

IUPAC-Name |

3-(3,4,5-trihydroxybenzoyl)-1,6-dihydropyrazolo[1,5-a][1,3,5]triazine-2,4,7-trione |

InChI |

InChI=1S/C12H8N4O7/c17-5-1-4(2-6(18)9(5)20)10(21)15-11(22)13-7-3-8(19)14-16(7)12(15)23/h1-3,17-18,20H,(H,13,22)(H,14,19) |

InChI-Schlüssel |

GZKURKJHVPXQAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)N2C(=O)NC3=CC(=O)NN3C2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

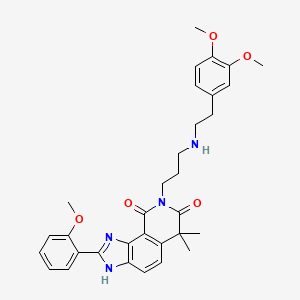

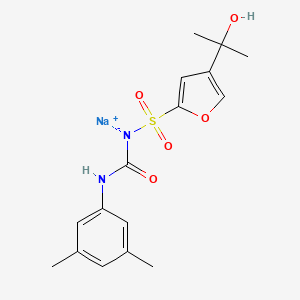

![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)

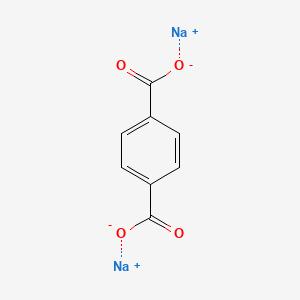

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

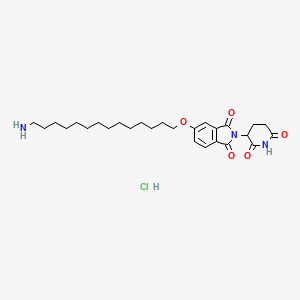

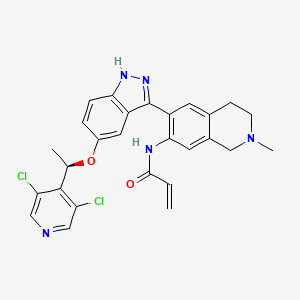

![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)

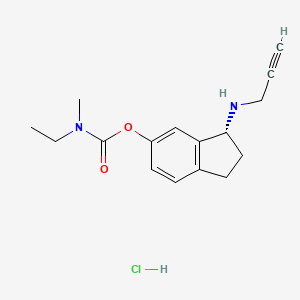

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)